Sodium cyanomethanesulfinate

Description

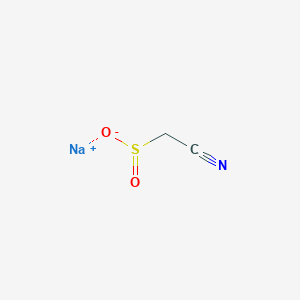

Sodium cyanomethanesulfinate (proposed structure: CH2(CN)SO2Na) is a sulfinate salt featuring a cyanomethyl (-CH2CN) functional group attached to the sulfinate (SO2⁻) moiety. Sulfinates are nucleophilic reagents widely used in organic synthesis, particularly in cross-coupling reactions to form sulfones or sulfonamides .

Properties

Molecular Formula |

C2H2NNaO2S |

|---|---|

Molecular Weight |

127.10 g/mol |

IUPAC Name |

sodium;cyanomethanesulfinate |

InChI |

InChI=1S/C2H3NO2S.Na/c3-1-2-6(4)5;/h2H2,(H,4,5);/q;+1/p-1 |

InChI Key |

DLHYUQRWNGHXJQ-UHFFFAOYSA-M |

Canonical SMILES |

C(C#N)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium cyanomethanesulfinate can be synthesized through several methods. One common approach involves the reaction of cyanomethanesulfinic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of the sodium salt.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and filtration to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium cyanomethanesulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form thiols.

Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides and sulfones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like amines and alcohols are commonly used in substitution reactions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Thiols.

Substitution: Sulfonamides and sulfones.

Scientific Research Applications

Sodium cyanomethanesulfinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing various organosulfur compounds, including sulfonamides, sulfones, and sulfonic acids.

Biology: It is used in the modification of biomolecules and the synthesis of biologically active compounds.

Medicine: It is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium cyanomethanesulfinate involves its ability to donate a sulfonyl group to various substrates. This process typically involves the formation of a sulfonyl radical intermediate, which can then react with other molecules to form the desired products. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical differences between sodium cyanomethanesulfinate and related sulfinates/sulfonates:

Key Observations :

- Functional Group Impact: The electron-withdrawing cyano (-CN) group in this compound likely enhances its electrophilicity compared to sodium hydroxymethanesulfinate (-OH, electron-donating). This may influence reactivity in cross-coupling reactions .

- Core Moiety : Sulfinates (SO2⁻) are more nucleophilic than sulfonates (SO3⁻), making them preferable for forming C-S bonds in syntheses .

- Molecular Weight: Sodium (4-cyanophenyl)methanesulfonate’s higher molecular weight (219.19 vs. 118.09 for hydroxymethanesulfinate) reflects its aromatic substituent, which may reduce solubility in polar solvents .

Research Findings and Data Tables

Table 1: Reaction Yields of Sulfinate Analogues in Cross-Coupling Reactions

| Substrate | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| TBSOMS-Na + iodonium salt | Cu(OAc)2, NH3, DME | 92 | |

| TBSOMS-Na + aryl iodide | CuI, K3PO4, DMSO | 85 | |

| Sodium hydroxymethanesulfinate | Radical initiators | N/A |

Table 2: Solubility and Stability Comparison

| Compound | Solubility in H2O | Stability in Air | Thermal Decomposition (°C) |

|---|---|---|---|

| Sodium hydroxymethanesulfinate | High | Hygroscopic | >200 (est.) |

| Sodium (4-cyanophenyl)methanesulfonate | Moderate | Stable | >300 |

| TBSOMS-Na | Low (DME/DMSO) | Moisture-sensitive | 150–180 |

Biological Activity

Sodium cyanomethanesulfinate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound is classified as a sulfinic acid salt. Sulfinates are known for their versatility in organic synthesis, particularly in forming sulfur-containing compounds. The general structure can be represented as RSO₂Na, where R is a carbon chain or functional group.

The biological activity of this compound may involve several mechanisms:

- Antioxidant Activity : Sulfinates have been shown to exhibit antioxidant properties, which can help in reducing oxidative stress in cells.

- Anticancer Effects : Some studies suggest that sodium sulfinates can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and death.

- Antimicrobial Properties : The compound may also demonstrate antimicrobial effects, making it useful in treating infections or as a preservative in food and pharmaceuticals.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. A study showed that it effectively scavenges free radicals and protects cellular components from oxidative damage. This property is crucial for preventing various diseases linked to oxidative stress.

Anticancer Properties

In vivo studies have highlighted the anticancer potential of this compound. For instance, a case study involving Ehrlich ascites carcinoma (EAC) cells demonstrated that treatment with this compound led to a reduction in tumor volume and cell count. Histopathological examinations confirmed improvements in liver and kidney tissues without adverse effects, suggesting a favorable safety profile for therapeutic use .

Case Studies

- Ehrlich Ascites Carcinoma Study : In this study, mice treated with this compound showed significant reductions in EAC cell proliferation. The compound's ability to modulate apoptotic pathways was evident through increased caspase-3 activity and decreased osteopontin levels, which are associated with cancer progression .

- Oxidative Stress Model : A model assessing oxidative stress revealed that this compound could significantly lower markers of oxidative damage in tissues exposed to harmful agents. This suggests its potential as a therapeutic agent in conditions characterized by oxidative stress .

Q & A

Q. What controls are essential in this compound-based oxidation studies?

Q. How can researchers optimize reaction conditions for this compound in aqueous vs. non-aqueous media?

- Methodological Answer : Use a Design of Experiments (DoE) approach, varying parameters (pH, temperature, solvent polarity) to maximize yield. Response Surface Methodology (RSM) identifies optimal conditions. Solvent correlation analysis (Kamlet-Taft parameters) links solvent properties to reaction efficiency .

Literature and Synthesis Challenges

Q. What gaps exist in the current literature on this compound’s applications in organic synthesis?

- Methodological Answer : Scoping reviews reveal limited data on enantioselective reactions and green chemistry applications (e.g., solvent-free conditions). Prioritize studies exploring catalyst recycling, substrate diversity, and scalability. Collaborative interdisciplinary efforts bridge synthetic and industrial research gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.